

A Comparative Spectroscopic Guide to 2-(Chloromethyl)thiophene and Its Derivatives

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Compound of Interest

Compound Name: 1-[(5-Chlorothiophen-2-yl)methyl]piperazine

CAS No.: 55513-18-3

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Introduction

2-(Chloromethyl)thiophene is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its reactive chloromethyl group, attached to the electron-rich thiophene ring, serves as a versatile handle for introducing the thienyl moiety into complex molecular architectures.^[1] This reactivity is harnessed in the synthesis of numerous pharmaceuticals, most notably the thienopyridine class of antiplatelet agents like Clopidogrel and Ticlopidine.^[1] A thorough understanding of the spectroscopic characteristics of 2-(chloromethyl)thiophene and its derivatives is paramount for reaction monitoring, quality control, and structural elucidation.

This guide provides an in-depth, comparative analysis of the spectroscopic signatures of 2-(chloromethyl)thiophene and two representative derivatives: 2-chloro-5-(chloromethyl)thiophene (an electron-withdrawing substituted derivative) and 2-methoxy-5-methylthiophene (as a proxy for an electron-donating substituted thiophene). We will explore

how substitutions on the thiophene ring systematically alter the spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structures for Comparison

To visually anchor our discussion, the molecular structures of the compounds under comparison are presented below.

Caption: Molecular structures of the compared thiophene derivatives.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures for each compound, highlighting the key differences arising from their structural variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (^1H) and carbon (^{13}C) nuclei. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring atoms and functional groups.

Causality Behind NMR Shifts: The electronegative chlorine atom in the chloromethyl group withdraws electron density, causing the adjacent methylene protons ($-\text{CH}_2\text{Cl}$) to be deshielded and appear at a relatively high chemical shift (downfield). Substituents on the thiophene ring further modulate the electron density distribution. Electron-withdrawing groups (like $-\text{Cl}$) deshield the ring protons, shifting them downfield, while electron-donating groups (like $-\text{OCH}_3$ and $-\text{CH}_3$) shield them, causing an upfield shift.

Table 1: Comparative ^1H and ^{13}C NMR Data (in CDCl_3)

Compound	^1H NMR Chemical Shifts (δ , ppm)	^{13}C NMR Chemical Shifts (δ , ppm)
2-(Chloromethyl)thiophene	$\sim 7.4 - 7.2$ (m, H-5), $\sim 7.0 - 6.8$ (m, H-3, H-4), ~ 4.8 (s, $-\text{CH}_2\text{Cl}$) [2]	~ 140 (C-2), ~ 128 (C-5), ~ 127 (C-3), ~ 126 (C-4), ~ 40 ($-\text{CH}_2\text{Cl}$) [2]
2-Chloro-5-(chloromethyl)thiophene	~ 6.8 (d, 1H), ~ 6.7 (d, 1H), ~ 4.5 (s, 2H)	~ 138 (C-5), ~ 130 (C-2), ~ 127 (C-4), ~ 126 (C-3), ~ 40 ($-\text{CH}_2\text{Cl}$)
2-Methoxy-5-methylthiophene	~ 6.4 (d, 1H), ~ 5.9 (d, 1H), ~ 3.8 (s, 3H, $-\text{OCH}_3$), ~ 2.4 (s, 3H, $-\text{CH}_3$)	~ 158 (C-2), ~ 125 (C-5), ~ 124 (C-4), ~ 105 (C-3), ~ 59 ($-\text{OCH}_3$), ~ 15 ($-\text{CH}_3$)

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented are typical values.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Causality Behind IR Absorptions: The key vibrational bands in these molecules include the C-H stretches of the aromatic ring and the aliphatic chloromethyl group, C=C stretching within the thiophene ring, and the characteristic C-Cl stretch. The position of the C-Cl stretch can be influenced by the electronic environment.

Table 2: Key IR Absorption Bands (cm^{-1})

Compound	C-H (Aromatic)	C-H (Aliphatic)	C=C (Ring)	C-S Stretch	C-Cl Stretch
2-(Chloromethyl)thiophene	~3100[2]	~2950[2]	~1430[2]	~700[2]	~670[2]
2-Chloro-5-(chloromethyl)thiophene	~3100	~2960	~1420	~690	~660
2-Methoxy-5-methylthiophene	~3100	~2950, ~2840	~1540, ~1460	~710	N/A

Note: The IR spectra of thiophene derivatives can be complex. Assignments are based on characteristic group frequencies.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and formula.

Causality Behind Mass Spectra: The most characteristic feature for the chlorine-containing compounds is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 natural abundance. This results in two peaks for the molecular ion (M^+ and $M+2$) with a corresponding intensity ratio.

Table 3: Key Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Key m/z Peaks and Features
2-(Chloromethyl)thiophene	132.61[2][4]	M ⁺ at m/z 132, M+2 at m/z 134 (ratio ~3:1), prominent fragment at m/z 97 (loss of Cl) [4][5]
2-Chloro-5-(chloromethyl)thiophene	167.06[6]	M ⁺ at m/z 166, M+2 at m/z 168, M+4 at m/z 170 (due to two Cl atoms), fragments from loss of Cl
2-Methoxy-5-methylthiophene	128.19[7]	M ⁺ at m/z 128, prominent fragment at m/z 113 (loss of -CH ₃) [7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.

Causality Behind UV-Vis Spectra: The absorption maxima (λ_{max}) are related to the extent of conjugation in the molecule. Substituents on the thiophene ring can cause a bathochromic (red) or hypsochromic (blue) shift. Electron-donating groups generally cause a red shift, while electron-withdrawing groups can have a more complex effect.[8][9]

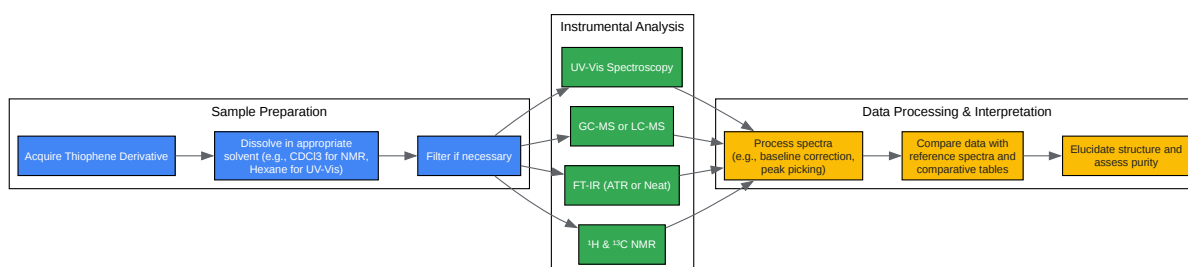
Table 4: UV-Vis Absorption Data (in Hexane or Ethanol)

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)
2-(Chloromethyl)thiophene	~235-240	~7,000 - 8,000
2-Chloro-5-(chloromethyl)thiophene	~245-250	~8,000 - 9,000
2-Methoxy-5-methylthiophene	~250-255	~7,500 - 8,500

Note: These are estimated values based on typical spectra of substituted thiophenes. Actual values may vary based on solvent and concentration.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.



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Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the thiophene derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, 512-1024 scans, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.

Protocol 2: IR Spectroscopy (ATR Method)

- Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- Data Processing: Perform a background subtraction and identify the wavenumbers of key absorption bands.

Protocol 3: Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A standard non-polar capillary column (e.g., DB-5ms) is suitable.
- GC Method: Inject 1 µL of the sample. Use a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

- MS Method: Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak, noting the molecular ion and key fragmentation patterns.

Protocol 4: UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., hexane or ethanol). Perform serial dilutions to obtain a solution with an absorbance between 0.2 and 1.0 at the λ_{max} .
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
- Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (record a baseline).
- Sample Analysis: Fill a matched cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value.

Conclusion

The spectroscopic analysis of 2-(chloromethyl)thiophene and its derivatives reveals a clear and predictable relationship between molecular structure and spectral output. NMR spectroscopy is highly effective for elucidating the precise substitution pattern on the thiophene ring. IR spectroscopy provides rapid confirmation of key functional groups, while mass spectrometry unequivocally determines the molecular weight and the presence of halogen atoms through their isotopic signatures. Finally, UV-Vis spectroscopy offers insights into the electronic structure and conjugation of these compounds. By employing the standardized protocols outlined in this guide, researchers can confidently characterize these important chemical intermediates, ensuring the quality and success of their synthetic endeavors.

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